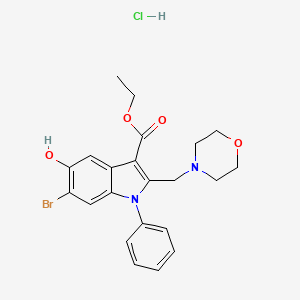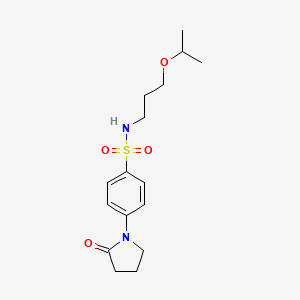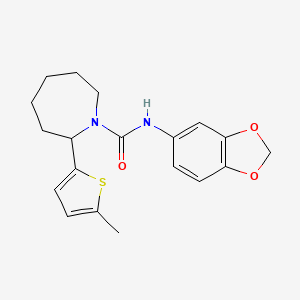![molecular formula C19H23ClO4 B5111496 1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5111496.png)
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene, also known as GW501516 or Endurobol, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, due to its performance-enhancing properties, it has gained popularity among athletes and bodybuilders.
作用機序
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and energy production. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved lipid metabolism and insulin sensitivity. It also leads to an increase in mitochondrial biogenesis and oxidative metabolism, resulting in improved endurance and stamina.
Biochemical and Physiological Effects:
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to have a number of biochemical and physiological effects. It has been shown to increase fatty acid oxidation and glucose uptake, resulting in improved lipid metabolism and insulin sensitivity. It has also been shown to increase mitochondrial biogenesis and oxidative metabolism, resulting in improved endurance and stamina. Additionally, it has been shown to have cardioprotective effects, reducing the risk of heart disease.
実験室実験の利点と制限
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene has several advantages for lab experiments. It is easy to administer and has a long half-life, allowing for sustained effects. It also has a high bioavailability and can be administered orally. However, there are also limitations to its use in lab experiments. It has been shown to have potential carcinogenic effects in animal studies, and its long-term safety in humans is not yet known.
将来の方向性
There are several future directions for research on 1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene. One area of interest is its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential as a performance-enhancing drug for athletes. Additionally, further research is needed to determine its long-term safety in humans and to explore its potential side effects and interactions with other drugs.
合成法
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene is synthesized through a multistep process involving the reaction of various reagents. The synthesis begins with the reaction of 2-ethyl-4-bromophenol with 3-methoxyphenol in the presence of a base to form 2-(3-methoxyphenoxy)ethyl 2-ethyl-4-bromophenyl ether. This intermediate is then reacted with ethylene oxide to form 2-(2-(3-methoxyphenoxy)ethoxy)ethyl 2-ethyl-4-bromophenyl ether. The final step involves the reaction of this intermediate with thionyl chloride and aluminum chloride to form 1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene.
科学的研究の応用
1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene has been extensively studied for its potential applications in scientific research. It has been shown to have a positive effect on lipid metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have cardioprotective effects, reducing the risk of heart disease. Additionally, it has been shown to improve endurance and stamina, making it a potential treatment for muscle wasting diseases and a performance-enhancing drug for athletes.
特性
IUPAC Name |
1-chloro-2-ethyl-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-3-15-13-18(7-8-19(15)20)24-12-10-22-9-11-23-17-6-4-5-16(14-17)21-2/h4-8,13-14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBWUGZCIWHBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCOC2=CC=CC(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethyl-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5111424.png)

![N-(3,5-dichlorophenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5111436.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)

![N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5111484.png)

![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)
![1-[(4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5111506.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5111513.png)